2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one
Overview
Description
2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a chromone core. The chromone core is a bicyclic structure consisting of a benzene ring fused to a pyrone ring.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as acetylcholinesterase .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in signal transduction, cell proliferation, and apoptosis .
Pharmacokinetics
A study on a structurally similar compound suggests that these types of compounds may exhibit high gastrointestinal absorption, which is a desirable property for oral bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action of “2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one” can be influenced by environmental factors such as solvent polarity. For instance, a study on a structurally similar compound found that the solvent polarity has a significant influence on the excited-state intramolecular proton transfer (ESIPT) reaction of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 2-hydroxyacetophenone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Cyclization: The resulting intermediate undergoes cyclization to form the chromone core. This step may require acidic conditions, such as the use of hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromone core can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydrochromone derivative.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include ketone or quinone derivatives, dihydrochromone derivatives, substituted chromones, and biaryl derivatives.
Scientific Research Applications
2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is used in the study of cellular pathways and mechanisms.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Industry: The compound is used in the development of dyes, pigments, and fluorescent probes for imaging and diagnostic applications.
Comparison with Similar Compounds
2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one can be compared with other similar compounds, such as:
Flavones: These compounds have a similar chromone core but lack the dimethylamino group. They also exhibit antioxidant and anti-inflammatory activities.
Coumarins: These compounds have a benzopyrone structure similar to chromones but differ in their substitution patterns. They are known for their anticoagulant and antimicrobial properties.
Quinones: These compounds are oxidized derivatives of chromones and exhibit strong redox properties. They are used in the study of electron transfer processes and as anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromone derivatives.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-3-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18(2)12-9-7-11(8-10-12)17-16(20)15(19)13-5-3-4-6-14(13)21-17/h3-10,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHYLBIDBHWACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347679 | |
Record name | 4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101442-35-7 | |
Record name | 4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one in Polygonum flaccidum Messin?
A1: The identification of this compound within the volatile compounds of Polygonum flaccidum Messin provides valuable insight into the plant's chemical profile. This discovery contributes to a deeper understanding of the plant's potential medicinal properties and paves the way for further research into the specific activities and applications of this compound. []
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